molecular formula C6H4Cl2FNO B1322944 (2,6-Dichloro-5-fluoropyridin-3-yl)methanol CAS No. 820224-51-9

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol

Cat. No. B1322944
M. Wt: 196 g/mol
InChI Key: RLGKFLYWBQHPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097628B2

Procedure details

To a solution of (2,6-dichloro-5-fluoro-3-pyridinyl)methanol (4.4 g, 22.45 mmol) in 1,4-dioxane (20 ml) was added Et3N (3.42 ml, 24.69 mmol), formic acid (0.947 ml, 24.69 mmol) and Pd(PPh3)4 (1.297 g, 1.122 mmol). The mixture was then heated at 110° C. for 6 h in a pressure tube. The crude was diluted with H2O and extracted twice with EtOAc. The combined organic phases were washed with H2O and sat. NaCl, dried over Na2SO4 and concentrated under reduced pressure. The crude was purified by flash chromatography using Flashmaster II, a 70 g spherical silica gel cartridge and DCM/MeOH 98:2 as eluent to give 2.0 g (41%) of the title compound pure enough to be used in the next step.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.42 mL
Type
reactant
Reaction Step One
Quantity
0.947 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.297 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH2:8][OH:9])=[CH:6][C:5]([F:10])=[C:4]([Cl:11])[N:3]=1.CCN(CC)CC.C(O)=O>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:11][C:4]1[N:3]=[CH:2][C:7]([CH2:8][OH:9])=[CH:6][C:5]=1[F:10] |^1:32,34,53,72|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1CO)F)Cl
Name
Quantity
3.42 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.947 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.297 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with H2O and sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=N1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.